molecular formula C13H12N2O2 B12426831 Dechloro Chlonixin-d7

Dechloro Chlonixin-d7

Cat. No.: B12426831
M. Wt: 235.29 g/mol
InChI Key: ZAYXWXOVWFNPTQ-DGWPMGPKSA-N
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Description

Dechloro Chlonixin-d7 is a deuterated derivative of Chlonixin, a non-steroidal anti-inflammatory drug. The deuterium labeling is often used in research to study the pharmacokinetics and metabolic pathways of the parent compound. This compound is primarily utilized in scientific research and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dechloro Chlonixin-d7 involves the deuteration of Chlonixin. The process typically includes the following steps:

    Deuteration of Chlonixin: Chlonixin is subjected to a deuteration reaction using deuterium gas or deuterated reagents under controlled conditions. This step ensures the incorporation of deuterium atoms into the molecular structure of Chlonixin.

    Purification: The deuterated product is then purified using techniques such as chromatography to obtain this compound with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Deuteration: Large quantities of Chlonixin are deuterated using industrial-scale reactors.

    Purification and Quality Control: The deuterated product undergoes rigorous purification and quality control measures to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

Dechloro Chlonixin-d7 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Dechloro Chlonixin-d7 is widely used in scientific research, including:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of Chlonixin.

    Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites.

    Drug Development: Used in the development of new drugs by providing insights into the behavior of Chlonixin in biological systems.

    Biological Research: Employed in studies related to inflammation and pain management.

Mechanism of Action

Dechloro Chlonixin-d7 exerts its effects by inhibiting the cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins play a key role in inflammation and pain. By inhibiting these enzymes, this compound reduces inflammation and provides analgesic effects. The deuterium labeling does not alter the mechanism of action but helps in tracking the compound in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Chlonixin: The parent compound, a non-steroidal anti-inflammatory drug.

    Diclofenac: Another non-steroidal anti-inflammatory drug with similar properties.

    Ibuprofen: A widely used non-steroidal anti-inflammatory drug.

Uniqueness

Dechloro Chlonixin-d7 is unique due to its deuterium labeling, which provides advantages in research applications. The deuterium atoms make it easier to study the pharmacokinetics and metabolic pathways without altering the biological activity of the parent compound.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

235.29 g/mol

IUPAC Name

2-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)anilino]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H12N2O2/c1-9-5-2-3-7-11(9)15-12-10(13(16)17)6-4-8-14-12/h2-8H,1H3,(H,14,15)(H,16,17)/i1D3,2D,3D,5D,7D

InChI Key

ZAYXWXOVWFNPTQ-DGWPMGPKSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])NC2=C(C=CC=N2)C(=O)O)[2H])[2H]

Canonical SMILES

CC1=CC=CC=C1NC2=C(C=CC=N2)C(=O)O

Origin of Product

United States

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